Product packaging for BSJ-04-132(Cat. No.:CAS No. 2349356-39-2)

BSJ-04-132

Cat. No.: B606412
CAS No.: 2349356-39-2
M. Wt: 819.92
InChI Key: GWLSXEHHNOBFOI-UHFFFAOYSA-N
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Description

Targeted protein degradation (TPD) has emerged as a groundbreaking therapeutic strategy in chemical biology and drug discovery. acs.orgsigmaaldrich.com Unlike traditional occupancy-based inhibitors that block the function of a target protein, TPD co-opts the cell's own protein disposal machinery to eliminate specific proteins of interest entirely. acs.orgsigmaaldrich.com This approach relies on small molecules, often called "degraders," which induce proximity between a target protein and an E3 ubiquitin ligase. acs.org This proximity facilitates the tagging of the target protein with ubiquitin, a process that marks it for destruction by the proteasome, the cell's protein degradation powerhouse. medchemexpress.eu

A prominent class of these degraders is the proteolysis-targeting chimera, or PROTAC. sigmaaldrich.com PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker that connects the two. sigmaaldrich.comnih.gov By bringing the target and the E3 ligase together, the PROTAC orchestrates the ubiquitination and subsequent degradation of the POI. medchemexpress.eunih.gov

A key advantage of TPD is its catalytic nature. A single degrader molecule can trigger the destruction of multiple target protein copies before it is eventually released and recycled, enabling a sustained and potent effect. acs.orgnjbio.com This catalytic action means that TPD can be effective at lower concentrations than traditional inhibitors. njbio.com Furthermore, TPD can address targets previously considered "undruggable" by conventional inhibitors, as it does not require binding to a functional or active site to be effective. acs.orgsigmaaldrich.com

Properties

CAS No.

2349356-39-2

Molecular Formula

C42H49N11O7

Molecular Weight

819.92

IUPAC Name

7-cyclopentyl-2-((5-(4-(4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butyl)piperazin-1-yl)pyridin-2-yl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C42H49N11O7/c1-49(2)40(58)31-22-26-23-45-42(48-37(26)52(31)27-8-3-4-9-27)46-33-14-12-28(24-44-33)51-20-18-50(19-21-51)17-6-5-16-43-35(55)25-60-32-11-7-10-29-36(32)41(59)53(39(29)57)30-13-15-34(54)47-38(30)56/h7,10-12,14,22-24,27,30H,3-6,8-9,13,15-21,25H2,1-2H3,(H,43,55)(H,47,54,56)(H,44,45,46,48)

InChI Key

GWLSXEHHNOBFOI-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(NC3=CC=C(C=N3)N3CCN(CCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C4CCC(=O)NC4=O)C5=O)CC3)N=C2N1C1CCCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BSJ-04-132;  BSJ04132;  BSJ 04 132; 

Origin of Product

United States

Challenges in Achieving Isoform Selectivity with Conventional Cdk Kinase Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play crucial roles in regulating the cell cycle and transcription. medchemexpress.euthieme-connect.com Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govrsc.org However, the development of inhibitors that can selectively target a specific CDK isoform has been a significant challenge for decades. nih.govacs.org

The primary obstacle to achieving isoform selectivity lies in the highly conserved nature of the ATP-binding pocket across the CDK family. promegaconnections.com For instance, CDK4 and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle, share approximately 90% identity in their kinase domains. scienceopen.com This high degree of structural similarity makes it difficult to design small molecule inhibitors that can distinguish between them. scienceopen.com

Consequently, most early CDK inhibitors were pan-CDK inhibitors, targeting multiple CDKs simultaneously. nih.gov While some showed preclinical promise, they often led to significant toxicity in clinical trials due to the inhibition of essential CDKs required for normal cell function. nih.gov Even the development of more selective CDK4/6 inhibitors, such as palbociclib, ribociclib (B560063), and abemaciclib, resulted in agents that dually inhibit both CDK4 and CDK6, making it difficult to dissect the individual contribution of each kinase to disease progression or to avoid off-target effects. rsc.orgscienceopen.com This lack of ideal isoform selectivity has hampered a deeper understanding of the specific biological functions of individual CDKs and the development of more precise cancer therapies. nih.govacs.org

Contextualizing Bsj 04 132 Within the Landscape of Advanced Chemical Probes

Ligand Selection for Target Engagement: Ribociclib as the CDK4-Binding Moiety

The design of this compound begins with a "warhead" that specifically binds to the protein of interest. For this purpose, the well-characterized kinase inhibitor Ribociclib was selected. guidetoimmunopharmacology.orgrsc.org Ribociclib is an FDA-approved drug known to inhibit the kinase activity of both CDK4 and CDK6 by targeting their ATP-binding pockets. rsc.org Its established affinity for these kinases makes it a rational starting point for a PROTAC intended to degrade them. By incorporating Ribociclib, this compound is designed to effectively anchor to CDK4, initiating the degradation process. guidetoimmunopharmacology.orgmedchemexpress.eu While Ribociclib itself inhibits both CDK4 and CDK6, its integration into a PROTAC scaffold allows for the engineering of degradation selectivity, a key feature of this compound. rsc.orgnih.gov

Table 1: Kinase Inhibitory Activity of this compound This table shows the half-maximal inhibitory concentrations (IC50) of this compound, indicating its potent ability to inhibit the kinase function of both CDK4 and CDK6, which is inherited from its Ribociclib warhead.

Target Complex IC50 Value
CDK4/Cyclin D1 50.6 nM medchemexpress.eumedchemexpress.com
CDK6/Cyclin D1 30 nM medchemexpress.eumedchemexpress.com

E3 Ubiquitin Ligase Recruitment Module: Integration of a Cereblon (CRBN)-Binding Ligand

To trigger the degradation machinery of the cell, this compound incorporates a ligand that recruits an E3 ubiquitin ligase. Specifically, it contains a moiety that binds to Cereblon (CRBN), a substrate receptor for the CRL4-CRBN E3 ligase complex. tocris.comguidetoimmunopharmacology.org The recruitment of CRBN is a critical step, as it brings the ubiquitination enzymes into close proximity with the CDK4 target. guidetoimmunopharmacology.org This hijacking of the ubiquitin-proteasome system is the core mechanism of PROTACs. scienceopen.com The degradation of CDK4 by this compound has been shown to be entirely dependent on the presence of Cereblon, as the compound is ineffective in CRBN-knockout cell lines. tocris.comvulcanchem.com

Design Hypotheses for Achieving Cyclin-Dependent Kinase 4 (CDK4) Degradation Selectivity

The most remarkable feature of this compound is its ability to selectively degrade CDK4 while having no effect on the closely related CDK6, despite the high structural homology between the two kinases and the fact that its Ribociclib warhead binds to both. tocris.comrndsystems.com This selectivity is not derived from the binding affinities of the individual ligands but from the cooperative interactions within the fully formed ternary complex. scienceopen.com

The primary design hypothesis is that the specific linker chemistry of this compound induces a conformational arrangement that stabilizes the protein-protein interface between CDK4 and CRBN, but not between CDK6 and CRBN. scienceopen.com This linker-dependent stabilization is crucial for productive ubiquitination to occur. scienceopen.com In contrast, other PROTACs with different linkers, such as BSJ-03-123, promote favorable interactions within the [CDK6]-[PROTAC]-[CRBN] complex, leading to selective CDK6 degradation. nih.gov This highlights that PROTAC selectivity is an emergent property of the entire ternary assembly, which can be precisely tuned through linker optimization. researchgate.netscienceopen.com

Table 2: Degradation Selectivity Profile of this compound This table demonstrates the functional outcome of this compound's design, showing potent, dose-dependent degradation of CDK4 in cancer cell lines with no impact on CDK6 or other proteins like IKZF1/3.

Cell Line Target Protein Concentration Result
Molt-4 CDK4 Various Selective, dose-dependent degradation. tocris.comrndsystems.com
Molt-4 CDK6 Various No degradation observed. tocris.comrndsystems.com
WT Jurkat IKZF1/3 0.1-5 µM No degradation observed. medchemexpress.eumedchemexpress.com

Table 3: Comparative Analysis of Related CDK-Targeting PROTACs This table contrasts this compound with other PROTACs built from similar components but with different linkers, illustrating how linker chemistry dictates degradation selectivity.

Compound Base Ligand Linker Strategy Degradation Target(s)
This compound Ribociclib Optimized for CDK4-CRBN complex Selective CDK4 rsc.orgnih.gov
BSJ-03-123 Palbociclib Optimized for CDK6-CRBN complex Selective CDK6 nih.gov
BSJ-03-204 Palbociclib Permits dual complex formation Dual CDK4 & CDK6 rsc.orgnih.gov

Verification of Proteasome-Dependent Protein Degradation Pathway

The fundamental mechanism of action for PROTACs like this compound relies on their ability to induce the degradation of target proteins via the cellular UPS. This process involves the targeted protein being marked for destruction through ubiquitination, followed by its recognition and breakdown by the 26S proteasome. wikipedia.orgguidetopharmacology.orguni.lucenmed.comresearchgate.netwikidata.orgamericanelements.compharmakb.comuniprot.orgresearchgate.netuniprot.org

Evidence for Requirement of the Ubiquitin-Proteasome System (UPS)

The dependence of this compound's activity on the UPS has been established through experimental evidence. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, thereby facilitating the transfer of ubiquitin molecules to the target. wikipedia.orguni.lucenmed.comwikidata.orgamericanelements.compharmakb.comuniprot.org Inhibition of key components of the UPS pathway has been shown to abrogate the degradation induced by PROTAC molecules. For instance, treatment with proteasome inhibitors, such as MG132, or inhibitors of neddylation, like MLN4924 (Pevonedistat), which is essential for the activity of cullin-RING ligases (a major class of E3 ligases), prevents the degradation of target proteins induced by PROTACs. nih.gov While specific data for this compound using these inhibitors are often presented in the context of related PROTAC studies, the shared mechanism of CRBN-dependent degradation strongly supports the requirement of the UPS for this compound's function. researchgate.netnih.gov

Elucidation of Cereblon (CRBN)-Dependent Degradation Kinetics

This compound's degradative activity is explicitly dependent on the E3 ubiquitin ligase Cereblon (CRBN). wikipedia.orgwikipedia.orgciteab.comgenecards.orgresearchgate.netwikidata.orgamericanelements.compharmakb.complos.orguniprot.orgresearchgate.netfishersci.ca As a CRBN-recruiting PROTAC, this compound contains a ligand that binds to CRBN, bringing the ligase into close proximity with the target protein, CDK4. wikipedia.orgciteab.comuni.luamericanelements.compharmakb.comresearchgate.net This induced proximity is critical for the subsequent ubiquitination and degradation of CDK4. The degradation of CDK4 by this compound has been shown to be dose-dependent. Studies in cell lines, such as Jurkat cells, have demonstrated dose-dependent degradation of CDK4, with maximal degradation observed at concentrations around 0.5 µM. wikipedia.orgwikidata.org The degradation kinetics also exhibit time dependence, with significant reduction in CDK4 levels observed after relatively short incubation periods, such as 4 hours. wikipedia.orgwikipedia.org

Analysis of Ternary Complex Formation Dynamics and Stoichiometry

A central aspect of PROTAC-mediated degradation is the formation of a transient ternary complex involving the target protein, the PROTAC molecule, and the recruited E3 ubiquitin ligase. uni.lucenmed.comresearchgate.netwikidata.orgamericanelements.compharmakb.comuniprot.orguniprot.org In the case of this compound, this complex consists of CDK4, this compound, and CRBN. The formation of this complex is a prerequisite for the E3 ligase to effectively ubiquitinate the target protein. wikipedia.orguni.lucenmed.comwikidata.orgamericanelements.compharmakb.comuniprot.org The dynamics and stoichiometry of this ternary complex are crucial for the efficiency and selectivity of degradation. The design of the linker connecting the target-binding ligand and the E3 ligase-binding ligand within the PROTAC significantly influences the ability of the molecule to correctly orient the target and the ligase for effective ubiquitination within the ternary complex. wikidata.orguniprot.org Furthermore, the concentration of the PROTAC can impact ternary complex formation; at very high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) can be favored over the functional ternary complex, a phenomenon known as the "hook effect," which can lead to reduced degradation efficiency. wikidata.org This highlights the importance of optimal stoichiometry for effective degradation.

Binding Affinity and Interaction Profiles with Target Proteins and E3 Ligase

This compound is a heterobifunctional molecule comprising distinct ligands for its target protein, CDK4, and the E3 ligase, CRBN, connected by a linker. wikipedia.orgciteab.complos.org The CDK-binding moiety is based on Ribociclib, a known CDK4/6 inhibitor, while the CRBN-binding moiety is derived from (±)-thalidomide. wikipedia.org

While Ribociclib itself functions by inhibiting CDK activity through binding to the ATP pocket, this compound utilizes the binding affinity of the Ribociclib-based component to recruit CDK4 for degradation, not inhibition. Reported IC50 values for this compound against CDK4/D1 and CDK6/D1 are 50.6 nM and 30 nM, respectively, reflecting the binding potency of the Ribociclib-derived part to these kinases. wikipedia.orgwikipedia.orggenecards.orgplos.orgresearchgate.net

Crucially, this compound demonstrates high selectivity for the degradation of CDK4 over CDK6, despite the Ribociclib-based ligand having inhibitory activity against both kinases. wikipedia.orgwikipedia.orgwikipedia.orgciteab.comgenecards.orgciteab.comresearchgate.netplos.orgresearchgate.netfishersci.ca This selective degradation is a key feature of this compound and is attributed to the specific interactions and orientation achieved within the CDK4-BSJ-04-132-CRBN ternary complex, which is influenced by the PROTAC's linker design. uni.luwikidata.orguniprot.org Proteomic studies have confirmed the selective reduction of CDK4 protein levels in cells treated with this compound, with minimal or no degradation of CDK6 or other CRBN neo-substrates like IKZF1 and IKZF3. researchgate.netwikidata.org

The interaction with the E3 ligase CRBN is mediated by the thalidomide-based ligand. The binding affinity of this compound to CRBN has been quantitatively assessed, with a reported KD value of 2.4 nM in a CRBN E3scan assay. uni.lu This high affinity for CRBN, coupled with the binding to CDK4, facilitates the formation of the productive ternary complex necessary for CDK4 ubiquitination and subsequent proteasomal degradation.

The selective degradation profile of this compound underscores the principle that PROTAC-mediated degradation is not solely dependent on the binding affinity of the individual ligands to their respective proteins but critically relies on the ability of the PROTAC to effectively bridge the target and the E3 ligase to form a functional ternary complex that promotes ubiquitination of the target protein.

Table of Compounds and Proteins Mentioned

NameIdentifier TypeIdentifier
This compoundPubChem CID139593562
CereblonUniProt IDQ9UKT9
CDK4UniProt IDP30285
CDK6UniProt IDQ00534
IKZF1UniProt IDQ13429
IKZF3Gene ID (NCBI)22806
RibociclibPubChem CID44631912
ThalidomidePubChem CID5426
MG132PubChem CID462382
MLN4924PubChem CID16720766

Cellular and Proteome Wide Selectivity Profiling of Bsj 04 132

Differential Degradation Specificity Among Cyclin-Dependent Kinase Isoforms

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are crucial regulators of the cell cycle, controlling the transition from G1 to S phase. nih.govcabidigitallibrary.orgresearchgate.net While CDK4 and CDK6 share high homology in their ATP-binding sites, leading to challenges in developing selective inhibitors, PROTACs offer a mechanism to achieve isoform-selective degradation. scienceopen.comresearchgate.net

Demonstrated Selective Degradation of CDK4

Research has demonstrated that BSJ-04-132 functions as a selective degrader of CDK4. medchemexpress.comtocris.comnih.gov Studies in Molt4 cells treated with this compound showed a reduction in CDK4 levels. nih.gov Although in one instance the fold change did not meet a minimum threshold of 2-fold for depiction on a scatterplot, the reduction in CDK4 was greater than that observed for CDK6, IKZF1, and IKZF3. nih.gov Another study using Western Blot analysis confirmed that this compound treatment resulted in the degradation of CDK4 in wild-type cells. medchemexpress.com This degradation is dependent on Cereblon (CRBN), a key component of the E3 ubiquitin ligase complex involved in the PROTAC mechanism. tocris.comnih.gov

Absence of Inducible Degradation for Cyclin-Dependent Kinase 6 (CDK6)

Consistent findings indicate that this compound does not induce the degradation of Cyclin-Dependent Kinase 6 (CDK6). medchemexpress.comtocris.comnih.gov In Molt4 cells treated with this compound, CDK6 levels were not significantly reduced. nih.gov Western blot analysis also confirmed the absence of CDK6 degradation in wild-type cells treated with this compound. medchemexpress.com This selectivity profile, degrading CDK4 but not CDK6, distinguishes this compound from dual CDK4/6 degraders and highlights its potential as a tool for dissecting the specific biological roles of CDK4. nih.govscienceopen.com

Global Proteomic Analysis for Off-Target Degradation Assessment

To comprehensively evaluate the specificity of this compound and identify any unintended targets of degradation, global proteomic analysis has been employed. nih.govresearchgate.netcabidigitallibrary.org

Confirmation of Lack of Degradation for Ikaros Family Zinc Finger Proteins (IKZF1/3)

Studies utilizing multiplexed mass spectrometry-based proteomic analysis have confirmed that this compound does not induce the degradation of Ikaros Family Zinc Finger Proteins (IKZF1 and IKZF3). medchemexpress.comtocris.comnih.gov These proteins are known targets of other imide-based degraders, making their assessment crucial for defining the selectivity profile of this compound. medchemexpress.comnih.govresearchgate.netnih.gov The proteomic data showed that the levels of IKZF1 and IKZF3 were not substantially reduced upon treatment with this compound. nih.gov

Application of Multiplexed Mass Spectrometry (MS)-Based Proteomics

Multiplexed mass spectrometry (MS)-based proteomic analysis is a powerful technique used to assess protein abundance changes on a global scale following compound treatment. nih.govcabidigitallibrary.orggoogle.com This method allows for the simultaneous quantification of thousands of proteins, providing a comprehensive view of the cellular response to a degrader molecule like this compound. researchgate.net In the context of this compound, this approach was used in Molt4 cells to broadly assess degrader selectivity and confirm the specific degradation of CDK4 while monitoring the levels of numerous other proteins, including CDK6, IKZF1, and IKZF3. nih.gov This systematic analysis helps to build confidence in the selective action of the degrader and identify potential off-target effects. nih.govmyeventflo.com

Implications of High Selectivity for Functional Dissection of CDK4 Biology

The high selectivity of this compound for CDK4 degradation, without significantly affecting CDK6 or IKZF1/3 levels, has important implications for studying CDK4 biology. medchemexpress.comtocris.comnih.gov Due to the functional overlap and high structural similarity between CDK4 and CDK6, dissecting their individual roles has been challenging with traditional inhibitors that often target both kinases. scienceopen.comresearchgate.net A selective CDK4 degrader like this compound provides a valuable chemical tool to specifically perturb CDK4 protein levels. nih.govscienceopen.com This allows researchers to investigate the unique functions of CDK4 in various cellular processes, such as cell cycle regulation, gene transcription, and potential kinase-independent activities, separate from those mediated by CDK6. nih.govcemm.at By selectively removing CDK4, the downstream consequences on cellular pathways and phenotypes can be attributed more directly to the loss of CDK4, facilitating a more precise understanding of its biological contributions. nih.govcemm.at

Data Table: Relative Protein Abundance Change in Molt4 Cells Treated with 250 nM this compound for 5 hours

ProteinFold Change (Relative to Vehicle)
CDK4~1.9
CDK6Reduced to a lesser extent than CDK4
IKZF1Reduced to a lesser extent than CDK4
IKZF3Reduced to a lesser extent than CDK4

Note: The ~1.9-fold change for CDK4 did not meet a minimum 2-fold threshold for depiction in one study, but the level was reduced to a greater extent than CDK6, IKZF1, and IKZF3. nih.gov

Preclinical Research Applications and Biological Outcomes Mediated by Bsj 04 132

Investigation of Cell Cycle Perturbations Induced by CDK4 Degradation

BSJ-04-132 operates by inducing the degradation of CDK4 through the recruitment of the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of CDK4. This targeted degradation allows for a focused examination of the consequences of CDK4 loss on cell cycle regulation.

Analysis of G1 Cell Cycle Arrest Induction in Cultured Cells

The degradation of CDK4 by this compound has been shown to induce a robust G1 phase cell cycle arrest in various cultured cell lines. vulcanchem.com This is a direct consequence of removing a key driver of the G1 to S phase transition. medchemexpress.eutocris.com For instance, in Molt-4 acute lymphoblastic leukemia cells, treatment with this compound leads to a significant accumulation of cells in the G1 phase. vulcanchem.com Specifically, 78% of treated Molt-4 cells were arrested in the G1 phase. vulcanchem.com This effect is dependent on the presence of Cereblon, as demonstrated in studies using CRBN-knockout Jurkat cells, where the G1 arrest effect of a similar CDK4/6 degrader was abrogated. nih.gov This confirms that the cell cycle perturbation is a direct result of the PROTAC-mediated degradation pathway. The ability of this compound to induce G1 arrest highlights the critical role of CDK4 in checkpoint control. frontiersin.org

Impact on Retinoblastoma Protein (Rb) Phosphorylation Status and Cell Cycle Progression

A primary function of the CDK4/cyclin D complex is the phosphorylation of the retinoblastoma protein (Rb). medchemexpress.eutocris.com Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing for the expression of genes necessary for S phase entry. nih.gov this compound-mediated degradation of CDK4 leads to a rapid and sustained reduction in Rb phosphorylation. vulcanchem.com In Molt-4 cells, treatment with this compound resulted in the dephosphorylation of Rb at Ser780/Ser795 within four hours. vulcanchem.com This dephosphorylation prevents the release of E2F, thereby halting the cell cycle at the G1 checkpoint. The reduction in pRb levels is a key molecular event that recapitulates the effects of CDK4 inhibition and demonstrates the efficacy of targeted degradation in modulating this critical cell cycle pathway. nih.gov

Exploration of Anti-Proliferative Effects in Cellular Models of Disease

The ability of this compound to induce cell cycle arrest translates into potent anti-proliferative effects in various cancer cell lines, particularly those dependent on CDK4 activity for their growth and survival.

Evaluation in Specific Malignant Cell Lines (e.g., Molt-4 cells, Jurkat cells, Mantle Cell Lymphoma cell lines)

This compound has demonstrated significant anti-proliferative activity across a range of hematological malignancy cell lines. In Molt-4 and Jurkat cells, this compound effectively induces CDK4 degradation, leading to growth inhibition. nih.govtocris.comcaymanchem.com The compound's efficacy has been particularly noted in Mantle Cell Lymphoma (MCL) cell lines, which are often characterized by the overexpression of cyclin D1, a key activator of CDK4. nih.govpatsnap.com The selective degradation of CDK4 in these cells provides a targeted therapeutic strategy. Moreover, in MCL cell lines, a dual degrader of CDK4/6 and IKZF1/3 showed enhanced anti-proliferative effects compared to CDK4/6 degradation alone, suggesting potential for combination strategies. nih.gov

Correlation of Degradation with Cellular Growth Inhibition Phenotypes

A direct correlation exists between the extent of CDK4 degradation induced by this compound and the observed inhibition of cellular growth. frontiersin.org The catalytic nature of PROTACs allows for sustained degradation of the target protein, leading to a prolonged anti-proliferative effect. In Molt-4 cells, this compound induces dose-dependent degradation of CDK4 with a DC50 value of 30 nM and achieves a maximal degradation of 92% at 100 nM. vulcanchem.com This degradation is directly linked to the observed anti-proliferative phenotype. vulcanchem.com The sustained suppression of CDK4 levels, lasting up to 72 hours post-treatment, ensures a durable inhibition of cell growth. vulcanchem.com

Dissection of CDK4-Specific Biological Roles in Cellular Processes

The high selectivity of this compound for CDK4 over the highly homologous CDK6 has made it an invaluable chemical probe for dissecting the specific biological functions of CDK4. nih.gov Unlike dual CDK4/6 inhibitors or degraders, this compound allows researchers to investigate the consequences of depleting CDK4 while leaving CDK6 levels unaffected. medchemexpress.eutocris.com This selectivity is achieved through careful optimization of the linker connecting the CDK4-binding moiety (derived from ribociclib) and the Cereblon-recruiting element. Mass spectrometry-based proteomic analyses have confirmed the selective degradation of CDK4 by this compound. nih.gov This tool enables the study of CDK4-dependent signaling pathways and cellular processes without the confounding effects of simultaneous CDK6 inhibition or degradation, thus advancing our understanding of the unique roles of these closely related kinases in both normal physiology and disease. tocris.com

Comparative Profiling of Bsj 04 132 with Other Cdk Modulators

Distinguishing Characteristics from Conventional Small Molecule CDK4/6 Inhibitors

Conventional small molecule CDK4/6 inhibitors, such as Palbociclib, Ribociclib (B560063), and Abemaciclib, function by competing with ATP for binding to the kinase active site, thereby blocking enzymatic activity. wikipedia.orgwikipedia.orgwikipedia.orgmims.commims.comunipa.it This competitive inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), which is crucial for cell cycle progression from the G1 to the S phase. wikipedia.orgwikipedia.orgmims.commims.commims.comnih.gov

Mechanistic Differentiations: Degradation vs. ATP-Competitive Kinase Inhibition

The primary distinction between BSJ-04-132 and conventional CDK4/6 inhibitors lies in their mechanisms of action. While inhibitors block kinase activity by occupying the ATP-binding pocket, this compound is a PROTAC designed to induce the degradation of the CDK4 protein itself. cancer-research-network.comtocris.commedchemexpress.combio-techne.com PROTACs achieve this by simultaneously binding to the target protein (CDK4 in this case) and an E3 ubiquitin ligase (Cereblon for this compound), bringing them into close proximity. medchemexpress.comcancer-research-network.combroadpharm.commedchemexpress.comcaymanchem.commedchemexpress.commedchemexpress.com This proximity facilitates the ubiquitination of CDK4, marking it for degradation by the proteasome. cancer-research-network.commedchemexpress.combio-techne.com This catalytic mode of action means that a single degrader molecule can potentially lead to the degradation of multiple target protein molecules. bio-techne.com

Potential to Overcome Kinase Inhibitor Resistance Mechanisms

The degradation-based mechanism of this compound may offer advantages in overcoming resistance mechanisms that can emerge with ATP-competitive inhibitors. Resistance to kinase inhibitors can arise through various mechanisms, including mutations in the kinase domain that reduce inhibitor binding affinity, overexpression of the target kinase, or activation of alternative signaling pathways. By inducing the complete degradation of the CDK4 protein, this compound may circumvent resistance mechanisms that rely on the presence or altered activity of the kinase. tocris.comwikipedia.orgmims.comguidetopharmacology.orgbio-techne.comresearchgate.netnih.gov

Comparative Analysis with Other Cyclin-Dependent Kinase Degraders

This compound belongs to the class of CDK degraders but exhibits distinct selectivity profiles compared to other reported CDK degraders.

Contrast with Dual CDK4/6 Degraders (e.g., BSJ-03-204)

Unlike dual CDK4/6 degraders such as BSJ-03-204, which are designed to induce the degradation of both CDK4 and CDK6, this compound is reported as a selective CDK4 degrader. tocris.commedchemexpress.comtocris.combio-techne.comnih.govrndsystems.comnih.govrsc.orgrndsystems.com Studies have shown that this compound effectively degrades CDK4 but does not significantly induce the degradation of CDK6. medchemexpress.comcancer-research-network.combroadpharm.comtocris.commedchemexpress.com In contrast, BSJ-03-204, which is based on Palbociclib, has been shown to degrade both CDK4 and CDK6. medchemexpress.comnih.govnih.govrsc.org

Here is a comparative overview of the degradation profiles:

CompoundTarget Degradation
This compoundSelective CDK4
BSJ-03-204Dual CDK4/6

Differentiation from Selective CDK6 Degraders (e.g., BSJ-03-123)

This compound is also distinct from selective CDK6 degraders like BSJ-03-123. tocris.comnih.govbio-techne.comrndsystems.comnih.govrsc.orgcenmed.comguidetopharmacology.orgtocris.com While this compound targets CDK4 for degradation, BSJ-03-123 is a selective CDK6 degrader that does not induce the degradation of CDK4. cancer-research-network.combio-techne.comnih.govtocris.com This highlights the ability to design PROTACs with specificity for closely related kinase family members.

Here is a comparative overview of the degradation profiles:

CompoundTarget Degradation
This compoundSelective CDK4
BSJ-03-123Selective CDK6

Distinction from Degraders Inducing IKZF1/3 Loss

An important differentiation of this compound from some other Cereblon-dependent degraders is its reported lack of induction of IKZF1 and IKZF3 degradation. medchemexpress.comcancer-research-network.combroadpharm.comcaymanchem.commedchemexpress.commedchemexpress.comprobechem.com Some imide-based degraders are known to target IKZF1 and IKZF3 for degradation. caymanchem.comnih.gov Studies have specifically noted that this compound does not induce the degradation of IKZF1/3, distinguishing its degradation profile from degraders that exhibit this effect, such as BSJ-02-162. nih.govrsc.org

Here is a comparative overview of the degradation profiles regarding IKZF1/3:

CompoundIKZF1/3 Degradation
This compoundNo
BSJ-03-204No
BSJ-03-123No
BSJ-02-162Yes

Future Research Directions and Advanced Methodologies for Bsj 04 132

Development of Refined Assays for Quantifying Degradation Dynamics and Target Engagement

Precise quantification of both the rate and extent of target protein degradation, as well as confirming target engagement, is crucial for optimizing PROTAC efficacy and understanding their pharmacological profiles. For BSJ-04-132, refined assays are needed to fully characterize its degradation dynamics. Techniques like Western blotting have been used to show CDK4 degradation induced by this compound. cancer-research-network.commedchemexpress.com More advanced methods, such as quantitative multiplexed mass spectrometry-based proteomic analysis, have been employed to assess the proteome-wide selectivity and verify the degradation of CDK4. nih.govresearchgate.net Cellular Thermal Shift Assay (CETSA) is another technology that can be applied to profile protein degraders, linking target binding to the desired degradation effect and addressing selectivity. myeventflo.com CETSA, in combination with AlphaLISA detection platforms, has been used to confirm the binding of this compound to both CDK4 and CRBN and to quantify concentration-dependent degradation. myeventflo.com Future research could focus on developing higher-throughput and more sensitive assays that can provide real-time monitoring of CDK4 degradation kinetics in various cellular contexts. Assays exploring ternary complex formation are also essential for understanding the mechanism of action and optimizing degrader design. rndsystems.combio-techne.com

Exploration of this compound in Novel in vitro Disease Models Beyond Proliferation

This compound's primary target, CDK4, is a key regulator of the cell cycle and is implicated in cancer cell proliferation. cancer-research-network.comtechscience.comnih.govtocris.com While its anti-cancer activity has been noted, exploring its effects in in vitro disease models beyond simply measuring proliferation is a critical future direction. cancer-research-network.commedchemexpress.com This could include models of cancer cell migration, invasion, and metastasis, processes where CDK4 may play roles independent of cell cycle progression. frontiersin.org Furthermore, investigating the impact of CDK4 degradation by this compound on other cellular processes, such as apoptosis, senescence, and the tumor microenvironment, in various cancer subtypes could reveal broader therapeutic potential. medchemexpress.comabmole.com Given that CDK4/6 inhibitors are being evaluated for mantle cell lymphoma (MCL), an incurable B cell non-Hodgkin lymphoma, exploring this compound in MCL cell lines and other relevant hematological malignancies is pertinent. nih.gov Expanding research into 3D cell culture models and co-culture systems that better mimic the in vivo tumor environment could provide more physiologically relevant data on this compound's effects.

Innovations in PROTAC Linker Design for Enhanced Efficacy and Tunable Selectivity

The linker connecting the target protein ligand (Ribociclib in the case of this compound) and the E3 ligase recruiter (Cereblon ligand) is a critical component of PROTAC design, influencing target binding, ternary complex formation, and ultimately, degradation efficiency and selectivity. nih.govscienceopen.com Research has shown that varying linker design can lead to dual or selective degradation of CDK4 and CDK6. frontiersin.orgresearchgate.netresearchgate.net this compound itself is an example of how linker design contributes to selective CDK4 degradation. nih.govscienceopen.com Future research should focus on systematically exploring different linker lengths, compositions, and rigidities to optimize the formation of the ternary complex between CDK4, this compound, and CRBN. scienceopen.com Innovations in linker design could lead to PROTACs with improved cellular permeability, metabolic stability, and the ability to fine-tune selectivity for CDK4 over other highly homologous kinases or even other proteins. This could involve the use of computational modeling and high-throughput synthesis and screening of novel linker chemistries. scienceopen.com

Contribution of this compound to Deeper Understanding of Cell Cycle Regulation and Cancer Biology

This compound, as a selective CDK4 degrader, serves as a valuable chemical tool for dissecting the specific roles of CDK4 in cell cycle regulation and cancer biology, distinct from those of CDK6. broadpharm.comtocris.comrndsystems.comcancer-research-network.com While CDK4 and CDK6 function interchangeably in many cell types to control the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb), CDK6 may have distinct roles in certain cell types and is not essential in all contexts. nih.govtocris.com By selectively degrading CDK4, this compound can help researchers delineate the unique contributions of CDK4 to Rb phosphorylation, E2F activation, and subsequent cell cycle progression. techscience.comnih.govtocris.com Furthermore, using this compound in various cancer models can help elucidate the specific dependencies of different cancer subtypes on CDK4 activity versus CDK6 activity. This can inform the development of more targeted therapies and potentially overcome resistance mechanisms that may arise from compensatory mechanisms between CDK4 and CDK6 or other cell cycle regulators. techscience.comnih.gov The use of selective degraders like this compound contributes to a deeper understanding of the intricate network of cell cycle control and how its dysregulation drives cancer development and progression. techscience.com

Q & A

Q. What validation frameworks ensure robustness in this compound’s preclinical data?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use blind analysis for subjective endpoints (e.g., histopathology) and validate biomarkers with orthogonal methods (e.g., ELISA + Western blot). Adhere to ARRIVE guidelines for animal studies .

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